4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine
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Overview
Description
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an ethylsulfanyl group attached to the carbonyl carbon of the phenylalanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine typically involves the introduction of the ethylsulfanyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with ethylsulfanyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfanyl)carbonyl]-L-phenylalanine
- 4-[(Propylsulfanyl)carbonyl]-L-phenylalanine
- 4-[(Butylsulfanyl)carbonyl]-L-phenylalanine
Uniqueness
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is unique due to the specific length and properties of the ethylsulfanyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkyl chain lengths.
Properties
CAS No. |
839708-53-1 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-ethylsulfanylcarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-2-17-12(16)9-5-3-8(4-6-9)7-10(13)11(14)15/h3-6,10H,2,7,13H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
VPRPVNNXDCMVQT-JTQLQIEISA-N |
Isomeric SMILES |
CCSC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCSC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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